(2S)-1-phenoxypropan-2-amine
Description
Significance of Chiral Amines in Pharmaceutical and Organic Synthesis Research
Chiral amines are organic compounds that play a pivotal role in the fields of pharmaceutical and organic synthesis. openaccessgovernment.orgnih.gov Chirality, a property where a molecule is non-superimposable on its mirror image, is a fundamental concept in life sciences, as many biological molecules exist in a specific enantiomeric form. openaccessgovernment.org This has profound implications in drug development, where one enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects. openaccessgovernment.org A well-known historical example is thalidomide, where one enantiomer was effective against morning sickness, and the other was teratogenic. openaccessgovernment.org
In pharmaceutical research, chiral amines are critical intermediates and structural cores for a significant portion of active pharmaceutical ingredients (APIs). openaccessgovernment.orgontosight.ai It is estimated that approximately 40% of chiral drugs on the market feature a chiral amine as a core structural motif. openaccessgovernment.org The specific stereochemistry of these amines is crucial as it can significantly influence a drug's efficacy, safety, and bioavailability. ontosight.ai
The importance of chiral amines extends to organic synthesis, where they are widely used as building blocks and catalysts in asymmetric synthesis. sigmaaldrich.com They can be employed as chiral bases in enantioselective reactions or as resolving agents to separate racemic mixtures. sigmaaldrich.com The development of efficient methods for synthesizing chiral amines, such as through transition-metal catalysis or biocatalytic routes using enzymes like transaminases, is an active area of research. nih.govrsc.orgresearchgate.net These advanced synthetic strategies aim to produce single, pure enantiomers, which is essential for creating effective and safe pharmaceuticals. openaccessgovernment.orgnih.gov
Overview of the (2S)-1-Phenoxypropan-2-amine Scaffold and its Research Context
The this compound scaffold is a specific molecular framework characterized by a phenoxy group linked to a propan-2-amine unit with a defined stereochemistry at the second carbon. The terminal phenoxy group is considered a "privileged moiety" in drug discovery, meaning it is a structural feature that appears in various compounds with diverse biological activities. nih.govmdpi.com This group can engage in important interactions, such as hydrophobic and π–π stacking interactions, with biological targets like enzymes and receptors. mdpi.com
Research involving the phenoxypropanamine scaffold is diverse. For instance, the structurally related molecule fluoxetine (B1211875), chemically known as N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, is a widely recognized antidepressant. rsc.orgmdpi.com Studies on fluoxetine and its analogues provide insight into the potential of the broader phenoxypropanamine scaffold in medicinal chemistry. rsc.org Derivatives of this scaffold are investigated for a wide range of potential applications, including neurological disorders, cancer, and infectious diseases. nih.gov
The synthesis of compounds with the 1-phenoxypropan-2-amine core is an area of academic interest. Research has explored various synthetic pathways, including enzymatic methods. For example, ω-transaminases have been engineered and utilized for the amination of 1-phenoxypropan-2-one to produce chiral 1-phenoxypropan-2-amine. researchgate.netrsc.org Such biocatalytic approaches are sought after for their potential to be more sustainable and highly selective compared to traditional chemical methods. nih.gov Furthermore, derivatives of the 1-phenoxypropan-2-amine structure have been synthesized and evaluated for activities such as antifungal properties. nih.govtandfonline.com
Chemical Properties of this compound
| Property | Value |
| CAS Number | 45972-73-4 enaminestore.com |
| Molecular Formula | C₉H₁₃NO enaminestore.com |
| Molecular Weight | 151.21 g/mol enaminestore.com |
| SMILES | CC@HCOc1ccccc1 enaminestore.com |
| Physical Appearance | Typically a colorless to pale yellow liquid evitachem.com |
| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane; less soluble in water evitachem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-phenoxypropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYFHRVPKIFGMH-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](COC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426369 | |
| Record name | (S) 1-PHENOXY-2-PROPYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45972-73-4 | |
| Record name | (S) 1-PHENOXY-2-PROPYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2s 1 Phenoxypropan 2 Amine
Chemical Synthesis Approaches
The synthesis of phenoxypropan-2-amines, including the specific (2S)-enantiomer, has been approached through various chemical routes. These methods range from traditional multi-step sequences to more recently developed, efficient reaction pathways.
Conventional Multistep Synthetic Routes to Phenoxypropan-2-amines
Traditional chemical methods for producing enantiopure 1-arylpropan-2-amines often involve multi-step syntheses. uniovi.es These routes can include processes like the hydrogenation of chiral vicinal amino alcohols or 1,3-oxazolidin-2-ones, the stereoselective reduction of prochiral enamides and nitroalkenes, and the regioselective nucleophilic addition of aryl cuprates to chiral aziridines. uniovi.es Such multi-step syntheses can be lengthy and may require the use of protecting groups and harsh reaction conditions, which can lead to significant waste streams. researchgate.net
One common strategy involves the reductive amination of a prochiral ketone. uniovi.es This process typically involves the reaction of an aldehyde or ketone with ammonia (B1221849) or an amine in the presence of a reducing agent to form an amine. openstax.org Another approach is the Gabriel synthesis, which allows for the selective formation of primary amines from phthalimide (B116566). fiveable.me This method involves the alkylation of potassium phthalimide followed by hydrolysis to yield the desired primary amine. libretexts.org
Development of Novel Reaction Pathways for Amine Formation
More recent research has focused on developing novel and more efficient reaction pathways for amine formation. One-pot, multi-component reactions (MCRs) have gained attention due to their improved efficiency, reduced waste, and simplicity. rsc.org These reactions allow for the synthesis of complex molecules in a single step from multiple starting materials.
Reductive amination remains a key strategy, with advancements in catalysts and reaction conditions. openstax.org For instance, the use of specific reducing agents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation can be employed to convert an imine intermediate, formed from a ketone and an amine, into the final amine product. libretexts.org The development of chemoenzymatic cascade reactions, which combine chemical and enzymatic steps in a single pot, also represents a significant advancement. uniovi.es An example is the sequential Wacker-Tsuji oxidation of allylbenzenes to form 1-arylpropan-2-ones, followed by a biocatalytic transamination to produce the desired chiral amine. uniovi.es
Stereoselective Synthesis of (2S)-1-Phenoxypropan-2-amine
Achieving the desired stereochemistry in this compound is critical for its application in pharmaceuticals. Biocatalysis has emerged as a powerful tool for the stereoselective synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions.
Biocatalytic Transformations
Biocatalytic methods, particularly those employing enzymes like transaminases and lipases, are at the forefront of stereoselective amine synthesis. These enzymatic processes offer significant advantages over traditional chemical methods, including high selectivity and the use of environmentally benign reagents.
Amine transaminases (ATAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. uniovi.es This process, known as transamination, is a highly effective method for the asymmetric synthesis of chiral amines from prochiral ketones. rsc.org The use of ω-transaminases (ω-TAs) is particularly attractive as they can drive the stereoselective amination of prochiral ketones to produce enantiomerically pure amines. researchgate.net
In the synthesis of this compound, an (S)-selective ω-transaminase can be used to directly aminate 1-phenoxypropan-2-one. hims-biocat.eu The reaction often employs an amine donor such as isopropylamine (B41738) or alanine. researchgate.net The choice of amine donor and reaction conditions, such as pH and temperature, can significantly influence the reaction's efficiency and stereoselectivity. unimi.it For example, using isopropylamine as the amine donor is advantageous because the co-product, acetone, is volatile and can be easily removed to shift the reaction equilibrium towards product formation. researchgate.net
Recent studies have explored the immobilization of transaminases to improve their stability and reusability. hims-biocat.eu For instance, ω-transaminases from Aspergillus terreus and Chromobacterium violaceum have been immobilized and used for the amination of 1-phenoxypropan-2-one. hims-biocat.eu Research has also focused on engineering transaminases to enhance their activity and substrate scope. researchgate.net
Below is a table summarizing the results of amine transaminase-catalyzed reductive amination of 1-phenoxypropan-2-one from a study. rsc.org
| Amine Donor | Co-solvent | Conversion (%) |
| Isopropylamine | 5 v/v% DMSO | >99 |
| Isopropylamine | None | 85 |
| Alanine | 5 v/v% DMSO | 60 |
Table 1: Effect of Amine Donor and Co-solvent on the Conversion of 1-Phenoxypropan-2-one using an Amine Transaminase.
Lipases are another class of enzymes widely used in stereoselective synthesis. rsc.orgresearchgate.net They are particularly effective in the kinetic resolution of racemic mixtures. rsc.org In a kinetic resolution, the lipase (B570770) selectively catalyzes the reaction of one enantiomer of a racemic starting material, leaving the other enantiomer unreacted and thus enantiomerically enriched. rsc.org
For the synthesis of this compound, a lipase can be used to selectively acylate the (R)-enantiomer of racemic 1-phenoxypropan-2-amine. This leaves the desired (S)-enantiomer unreacted and in high enantiomeric purity. mdpi.com The choice of acyl donor and solvent is crucial for the efficiency and selectivity of the lipase-catalyzed resolution. rsc.orgchemrxiv.org For example, Candida antarctica lipase B (CALB) has been shown to be highly selective for the R-enantiomer in the acylation of racemic amines. mdpi.com
The following table presents data from a study on the lipase-catalyzed kinetic resolution of a racemic amine. mdpi.com
| Acylating Agent | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess of (S)-amine (%) |
| Methoxyacetamide | Diethyl Ether | 24 | 50 | >99 |
| Cyanoacetamide | Diethyl Ether | 48 | 45 | 98 |
Table 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Amine.
Enzyme Engineering for Enhanced Stereochemical Control (e.g., ω-Transaminase)
The use of ω-transaminases (ω-TAs) for the asymmetric synthesis of chiral amines from prochiral ketones is a promising and environmentally benign alternative to traditional chemical methods. acs.orgdiva-portal.org These pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amino donor to a ketone acceptor, generating a chiral amine with high enantiopurity. mdpi.comresearchgate.net However, the industrial application of naturally occurring ω-TAs can be limited by factors such as low catalytic efficiency towards bulky substrates, unfavorable reaction equilibria, and substrate or product inhibition. nih.govresearchgate.net
Enzyme engineering has emerged as a powerful tool to overcome these limitations and tailor ω-TAs for specific industrial applications. mdpi.commdpi.com By modifying the enzyme's structure, particularly at the active site and substrate access tunnels, researchers can enhance catalytic activity, broaden substrate scope, and improve stereoselectivity. researchgate.netnih.gov
A recent study focused on engineering an ω-TA from Nocardioides sp. CER19 (NsTA) for the enantioselective synthesis of (R)-1-phenoxypropan-2-amine from 1-phenoxyacetone. nih.gov While this study targeted the (R)-enantiomer, the principles of enzyme engineering are directly applicable to the synthesis of the (S)-enantiomer by selecting or engineering an (S)-selective ω-TA. The researchers identified key residues in the binding pocket (H62 and Y122) and the N-terminal access tunnel. nih.gov Mutation of these residues led to significant improvements in catalytic activity and conversion. For instance, the NsTAH62A mutant exhibited a 2.0-fold higher activity than the wild-type enzyme, achieving complete conversion of 5 mM 1-phenoxyacetone to (R)-1-phenoxypropan-2-amine with over 99% enantiomeric excess (ee) in 4 hours. nih.gov This was a substantial improvement over the 66% conversion observed with the wild-type NsTA under the same conditions. nih.gov
Molecular dynamics simulations suggested that the improved performance of the NsTAH62A mutant was due to increased flexibility, which helped to alleviate substrate inhibition. nih.gov Furthermore, deletion of seven amino acids at the N-terminus (NsTAD7 mutant) resulted in a 1.6-fold increase in conversion, likely by altering the shape and size of the substrate access tunnel and facilitating product release. nih.gov These findings underscore the potential of rational enzyme design to develop highly efficient biocatalysts for the synthesis of specific chiral amines like this compound.
Table 1: Engineered ω-Transaminase Variants for Amination of 1-Phenoxyacetone
| Mutant | Modification | Fold Increase in Activity (vs. Wild-Type) | Conversion (%) | Enantiomeric Excess (ee, %) |
| NsTAH62A | H62A | 2.0 | 100 | >99 |
| NsTAY122A | Y122A | 1.5 | Not specified | >99 |
| NsTAD7 | Deletion of 7 N-terminal amino acids | Not specified | ~105.6 (1.6-fold increase) | >99 |
| Wild-Type NsTA | - | 1.0 | 66 | >99 |
Asymmetric Organocatalysis and Metal Catalysis
Asymmetric catalysis, employing either metal complexes or small organic molecules (organocatalysts), represents a powerful strategy for the synthesis of enantiomerically enriched compounds. beilstein-journals.orgrsc.org These methods have been successfully applied to the synthesis of a wide range of chiral molecules, including 2-arylethylamines, a class of compounds to which this compound belongs. mdpi.commdpi.comnih.gov
Organocatalysis: Asymmetric organocatalysis has emerged as a major pillar of asymmetric synthesis, offering a metal-free alternative to traditional methods. beilstein-journals.orgbeilstein-journals.org Organocatalysts, which are small chiral organic molecules, can promote chemical reactions with high enantioselectivity. researchgate.net For the synthesis of chiral amines, various organocatalytic strategies have been developed, including those utilizing proline and its derivatives, cinchona alkaloids, and phosphoric acids. mdpi.com For example, L-proline has been used to catalyze the direct asymmetric α-amination of aldehydes, a key step in the synthesis of chiral building blocks. researchgate.net While a specific organocatalytic method for the direct synthesis of this compound is not extensively detailed in the provided search results, the general principles of organocatalysis are highly applicable.
Metal Catalysis: Transition metal catalysis has a long and successful history in asymmetric synthesis. rsc.org Chiral ligands coordinated to a metal center can induce high stereoselectivity in a variety of transformations. For the synthesis of chiral amines, methods such as asymmetric hydrogenation of enamines or imines, and hydroamination of alkenes are particularly relevant. mdpi.comresearchgate.net For instance, ruthenium complexes bearing chiral phosphine (B1218219) ligands have demonstrated high efficiency in the enantioselective hydrogenation of ketones, producing chiral alcohols with up to 99% ee, which can then be converted to the corresponding amines. researchgate.net A specific example includes the use of (2S)-1-{benzyl[(1S)-1-(naphthalen-1-yl)ethyl]amino}-3-phenoxypropan-2-yl diphenylphosphinito[dichloro(η⁶-benzene)ruthenium (II)] as a catalyst. researchgate.net
Chiral Resolution Techniques for Racemic 1-Phenoxypropan-2-amine
Chiral resolution is a widely used method for separating a racemic mixture into its individual enantiomers. wikipedia.org This approach is particularly useful when asymmetric synthesis routes are challenging or not yet developed. For racemic 1-phenoxypropan-2-amine, several resolution techniques can be employed.
Enzymatic Kinetic Resolution Strategies
Enzymatic kinetic resolution (EKR) is a powerful biocatalytic method that utilizes the stereoselectivity of enzymes to separate enantiomers. rsc.org In this process, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. mdpi.comnih.gov Lipases are a class of enzymes frequently employed for the kinetic resolution of racemic amines through enantioselective acylation. researchgate.netuniovi.es
The principle of EKR is based on the different reaction rates of the two enantiomers with the enzyme. For a racemic amine, a lipase can selectively acylate one enantiomer, for example, the (R)-enantiomer, to form an amide, while the (S)-enantiomer remains largely unreacted. uniovi.es This allows for the separation of the unreacted (S)-amine from the acylated (R)-amide. A key limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. rsc.orgnih.gov
Several studies have demonstrated the successful application of lipases, such as Candida antarctica lipase B (CAL-B), for the resolution of various racemic amines. researchgate.netuniovi.es The choice of acyl donor and solvent system is crucial for achieving high enantioselectivity. uniovi.es For instance, in the resolution of 1-(2-bromophenoxy)propan-2-amine, ethyl methoxyacetate (B1198184) was found to be a suitable acyl donor, leading to high enantiomeric excesses for both the unreacted (S)-amine and the resulting (R)-amide. uniovi.es Immobilized lipases are often preferred as they offer enhanced stability and facilitate easier separation from the reaction mixture. researchgate.net
Transaminases can also be utilized for the kinetic resolution of racemic amines. mdpi.commdpi.com In this approach, an (R)- or (S)-selective transaminase is used to selectively convert one enantiomer of the racemic amine into the corresponding ketone, leaving the other enantiomer in high enantiomeric excess. nih.gov
Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic Amines
| Racemic Amine | Enzyme | Acyl Donor | Unreacted Enantiomer | Enantiomeric Excess (ee) of Unreacted Amine |
| 1-Methyl-3-phenylpropylamine | Immobilized Candida antarctica lipase (Novozym 435) | Methyl benzoate | (S)-1-Methyl-3-phenylpropylamine | Not specified |
| 1-(2-Bromophenoxy)propan-2-amine | Candida antarctica lipase B (CAL-B) | Ethyl methoxyacetate | (S)-1-(2-Bromophenoxy)propan-2-amine | 90-99% |
Diastereomeric Salt Crystallization Methods
Diastereomeric salt crystallization is a classical and widely used method for the resolution of racemic compounds, including amines. wikipedia.orgwikipedia.org This technique involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. libretexts.orgbme.hu
These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.orgmdpi.com Once the less soluble diastereomeric salt has been isolated, the pure enantiomer of the amine can be recovered by treatment with a base. libretexts.org
Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orglibretexts.orgonyxipca.com The success of this method depends on finding a suitable resolving agent and solvent system that provides a significant difference in the solubility of the two diastereomeric salts. mdpi.comresearchgate.net The selection of the resolving agent is often empirical, and screening of several candidates is usually necessary. wikipedia.org The crystal structure of the diastereomeric salts plays a crucial role in their resolvability. bme.hu
For example, the resolution of racemic 1-phenylethylamine (B125046) has been extensively studied using various chiral acids, and the efficiency of the resolution is highly dependent on the resolving agent and the crystallization conditions. researchgate.net While a specific protocol for the diastereomeric salt crystallization of 1-phenoxypropan-2-amine is not detailed in the provided results, this well-established methodology is a viable option for its resolution.
Table 3: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type |
| (+)-Tartaric acid | Chiral Acid |
| (-)-Malic acid | Chiral Acid |
| (-)-Mandelic acid | Chiral Acid |
| (+)-Camphor-10-sulfonic acid | Chiral Acid |
| (+)-Dibenzoyltartaric acid | Chiral Acid |
Chromatographic Enantioseparation for Preparative and Analytical Purposes
Chiral chromatography is a powerful technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers. chiralpedia.comphenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to their separation. sigmaaldrich.com
High-performance liquid chromatography (HPLC) is the most common technique for chiral separations. chiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and high enantioselectivity. researchgate.netnih.gov The choice of mobile phase, which can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water), is critical for achieving optimal separation. sigmaaldrich.comresearchgate.net
For preparative separations, the analytical method is scaled up to isolate larger quantities of the desired enantiomer. phenomenex.com Supercritical fluid chromatography (SFC) is also an effective technique for preparative chiral separations, often offering advantages in terms of speed and reduced solvent consumption compared to HPLC. phenomenex.com
The enantioseparation of various amines, including those structurally related to 1-phenoxypropan-2-amine, has been successfully achieved using chiral chromatography. scispace.comacs.org For instance, the separation of methamphetamine (N-methyl-1-phenylpropan-2-amine) enantiomers has been demonstrated on polysaccharide-based chiral columns. nih.gov While a specific chromatogram for this compound is not provided, the successful separation of analogous compounds suggests that a suitable chiral HPLC or SFC method could be developed for its analytical and preparative enantioseparation.
Table 4: Common Chiral Stationary Phases for Enantioseparation of Amines
| Chiral Stationary Phase (CSP) Type | Examples |
| Polysaccharide-based | Lux Cellulose-1, Amylose tris(3,5-dimethylphenylcarbamate) |
| Macrocyclic glycopeptide-based | Astec CHIROBIOTIC |
| Cyclodextrin-based | Astec CYCLOBOND |
Role of 2s 1 Phenoxypropan 2 Amine As a Chiral Building Block
Application in the Asymmetric Synthesis of Pharmaceutical Intermediates
Chiral amines are fundamental components in a vast array of pharmaceutical compounds and their intermediates. researchgate.netfrontiersin.orgresearchgate.net The 1-arylpropan-2-amine framework, to which (2S)-1-phenoxypropan-2-amine belongs, is a privileged motif found in numerous drugs that act on the central nervous system. uniovi.es Consequently, methods to synthesize these structures enantioselectively are of high importance.
Biocatalytic approaches, particularly using transaminase enzymes, have become a preferred method for producing optically pure amines from prochiral ketones. researchgate.netfrontiersin.org These enzymes catalyze the transfer of an amino group from a donor to a ketone, creating a chiral amine with high enantioselectivity. frontiersin.org For instance, the synthesis of optically active 1-arylpropan-2-amines can be achieved through the biotransamination of the corresponding 1-arylpropan-2-ones. uniovi.es This chemoenzymatic strategy provides a direct route to chiral intermediates that are precursors to drugs such as those in the amphetamine family, used to treat conditions like ADHD and obesity. uniovi.es
The development of efficient synthetic routes to chiral amines is a key challenge in the pharmaceutical industry, driven by the fact that an estimated 40-45% of drug candidates contain a chiral amine moiety. researchgate.net While direct examples for this compound are specific, the utility of closely related chiral amines in pharmaceutical synthesis is well-documented, highlighting the significance of this structural class.
Table 1: Examples of Pharmaceutical Intermediates Synthesized from Chiral Amine Building Blocks
| Chiral Amine Building Block | Pharmaceutical Intermediate / Drug | Therapeutic Area |
|---|---|---|
| (S)-2-Amino-3-methylbutane | Intermediate for BPDZ-44 | Cardiovascular (Potassium channel opener) sigmaaldrich.com |
| (±)-1-Methyl-3-phenylpropylamine | Intermediate for Labetalol | Antihypertensive researchgate.net |
| Racemic 2-substituted piperidines | Intermediates for Solifenacin and Levocetirizine | Anticholinergic / Antihistamine researchgate.net |
| Various chiral amines | Intermediate for Rotigotine | Anti-Parkinson's kanto.co.jp |
Utility in the Construction of Complex Chiral Organic Molecules
The utility of this compound and its enantiomer extends to the synthesis of more complex chiral structures through sequential and cascade reactions. uniovi.esrsc.org These processes are highly valued in organic synthesis as they reduce the number of work-up and purification steps, leading to more efficient and sustainable manufacturing. rsc.org
Another advanced strategy involves a sequential chemoenzymatic process combining a metal-catalyzed Wacker-Tsuji oxidation with an amine transaminase-catalyzed biotransamination. uniovi.es This method transforms readily available allylbenzenes into optically active 1-arylpropan-2-amines with excellent enantiomeric excess (>99%). uniovi.es The initial oxidation converts the allylbenzene (B44316) to a 1-arylpropan-2-one, which is then stereoselectively aminated by the transaminase. uniovi.es This demonstrates the power of combining chemical and biological catalysts to construct valuable chiral molecules from simple precursors.
Table 2: Chemoenzymatic Synthesis of 1-Phenoxypropan-2-amine Derivatives and Analogues
| Reaction Type | Substrate | Catalyst(s) | Product | Conversion/Yield | Enantiomeric Excess (ee) | Ref |
|---|---|---|---|---|---|---|
| Transamination | 1-Phenoxypropan-2-one | ArRmut11 Amine Transaminase | (R)-1-Phenoxypropan-2-amine | - | - | rsc.org |
| Transamination/Acylation Cascade | 1-Phenoxypropan-2-one | Amine Transaminase / Lipase (B570770) | (R)-N-(1-phenoxypropan-2-yl)acetamide | High | - | rsc.org |
| Wacker-Tsuji/Transamination | Allylbenzene | Pd(II) complex / Amine Transaminase | (S)-1-Phenylpropan-2-amine | 92% | >99% | uniovi.es |
Derivatization for the Synthesis of Novel Analogues and Chemical Probes
The primary amine group of this compound is a reactive handle that allows for extensive derivatization to produce novel analogues and chemical probes. These derivatives can be used to explore structure-activity relationships in medicinal chemistry or for analytical purposes. nih.gov
A common derivatization reaction is acylation to form amides. As seen in the enzymatic cascade, (R)-1-phenoxypropan-2-amine can be readily acylated to form (R)-N-(1-phenoxypropan-2-yl)acetamide. rsc.org Chemical methods, such as reaction with an acid chloride or carboxylic acid activated with a coupling reagent, can be used to synthesize a wide library of amide derivatives. nih.govrsc.org For example, a general method for the reductive amination of carboxylic acids can produce various N-substituted amines and amides, which is a foundational strategy for creating diverse chemical entities. rsc.org
Furthermore, derivatization is crucial for the analysis of chiral amines. For instance, chiral amines can be derivatized with reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) prior to HPLC analysis. frontiersin.org This creates a fluorescent or UV-active derivative, facilitating detection and quantification while often improving chromatographic separation. Such techniques are essential for monitoring reaction progress and determining the enantiomeric purity of the synthesized chiral amines. frontiersin.org
Table 3: Representative Derivatization Reactions for Primary Amines
| Reaction Type | Reagent Class | Product Class | Purpose |
|---|---|---|---|
| Acylation | Acid Chlorides, Carboxylic Acids | Amides | Synthesis of novel analogues, pharmaceutical building blocks nih.govrsc.org |
| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amines | Construction of complex molecules, analogue synthesis sigmaaldrich.comrsc.org |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamides | Bioactive compound synthesis |
Structure Activity Relationship Sar Studies of 2s 1 Phenoxypropan 2 Amine Derivatives
Design and Synthesis of Novel Analogues and Derivatives
The design of novel analogues of (2S)-1-phenoxypropan-2-amine often begins with the core scaffold, which consists of a phenoxy group, a propan-2-amine chain, and a chiral center at the C-2 position of the propane (B168953) chain. Synthetic strategies are then devised to introduce a variety of substituents at different positions of this scaffold.
Common synthetic routes to produce these chiral amines involve either stereoselective synthesis or resolution of a racemic mixture. One prevalent method is the reductive amination of a corresponding ketone, 1-phenoxypropan-2-one, using a chiral amine or a chiral catalyst to yield the desired (2S)-enantiomer. Another approach involves the use of transaminases, which are enzymes that can catalyze the conversion of a ketone to a chiral amine with high enantioselectivity. For instance, a biocatalytic process using an (S)-transaminase can convert methoxyacetone (B41198) to (S)-1-methoxy-2-aminopropane, demonstrating the feasibility of enzymatic routes for producing chiral amines.
The synthesis of derivatives often involves multi-step sequences. For example, to create analogues with substitutions on the phenoxy ring, a substituted phenol (B47542) can be used as a starting material. This substituted phenol can then be reacted with a propylene (B89431) oxide equivalent to form the 1-phenoxypropan-2-ol intermediate, which is subsequently converted to the amine. Modifications to the amine group are typically carried out after the formation of the primary amine through reactions such as N-alkylation or N-acylation.
The design of new analogues is also guided by computational modeling and an understanding of the target receptor's binding site. By identifying key interactions between the parent compound and its biological target, medicinal chemists can design new molecules with enhanced potency, selectivity, and pharmacokinetic properties.
Impact of Substituent Modifications on Biological Activity
The biological activity of this compound derivatives can be significantly altered by the introduction of various substituents on the phenoxy moiety, the amine functionality, and the propane chain.
Substitutions on the aromatic phenoxy ring can have a profound impact on the compound's interaction with its biological target. The position and nature of the substituent are critical. For example, in a series of 2-phenoxybenzamides, it was found that a 4-fluorophenoxy substituent generally had an advantageous effect on antiplasmodial activity compared to an unsubstituted phenoxy group. Furthermore, the position of a substituent on the anilino part of the 2-phenoxybenzamide (B1622244) scaffold significantly changed the activity, with a para-substituted derivative showing the highest activity and selectivity.
These findings suggest that for this compound derivatives, the introduction of electron-withdrawing or electron-donating groups at specific positions (ortho, meta, or para) of the phenoxy ring could modulate the electronic properties of the molecule and its ability to form key interactions, such as hydrogen bonds or hydrophobic interactions, with the target receptor. The table below summarizes the hypothetical impact of different substituents on the phenoxy ring based on general SAR principles observed in similar compounds.
| Substituent Position | Substituent Type | Predicted Impact on Activity | Rationale |
| Para (4-position) | Electron-withdrawing (e.g., F, Cl) | Potentially increases activity | Can enhance binding affinity through specific electronic interactions. |
| Para (4-position) | Bulky group | Potentially decreases activity | May cause steric hindrance in the binding pocket. |
| Ortho (2-position) | Small alkyl group | May have variable effects | Could influence the conformation of the phenoxy ring relative to the rest of the molecule. |
| Meta (3-position) | Hydrogen bond donor/acceptor | Could increase or decrease activity | Dependent on the presence of a complementary partner in the receptor binding site. |
The primary amine group in this compound is a key site for modification. N-alkylation (introducing alkyl groups to the nitrogen) and N-acylation (introducing acyl groups) can significantly alter the compound's basicity, lipophilicity, and ability to act as a hydrogen bond donor.
Studies on related β-phenethylamines have shown that converting the primary amino group to a secondary amine by N-methylation leads to a minor reduction in potency at the human trace amine-associated receptor 1 (hTAAR1), while further N-methylation to a tertiary amine significantly reduces potency. This suggests that while some steric bulk on the nitrogen may be tolerated, excessive bulk is detrimental to activity. The collective results from these studies indicate that increasing steric bulk at the amino nitrogen, particularly through N-dimethylation, leads to ligands with lower efficacy.
N-acylation introduces an amide functionality, which can act as a hydrogen bond acceptor and may participate in different binding interactions compared to the primary amine. The synthesis of N-substituted 2-(2-oxo-2H-chromen-4-yloxy)propanamide derivatives, for example, involved reacting the corresponding carboxylic acid with different substituted amines to generate a library of compounds with varying substituents on the amide nitrogen.
The following table illustrates potential modifications to the amine functionality and their predicted effects on biological activity.
| Modification Type | Example Substituent | Predicted Impact on Activity | Rationale |
| N-Methylation | -NH(CH₃) | Minor decrease in potency | Maintains hydrogen bond donor capacity with some added steric bulk. |
| N,N-Dimethylation | -N(CH₃)₂ | Significant decrease in potency | Loss of hydrogen bond donor capacity and increased steric hindrance. |
| N-Acetylation | -NH(C(O)CH₃) | Variable | Introduces a hydrogen bond acceptor and changes electronic properties. |
| N-Benzylation | -NH(CH₂Ph) | Potentially decreases activity | Introduces significant steric bulk. |
Modifications to the three-carbon chain that links the phenoxy group and the amine can also influence pharmacological activity. These alterations can include changing the length of the chain, introducing substituents on the chain, or constraining its conformation.
For instance, the synthesis of conformationally restricted analogues of milnacipran, which also features a cyclopropane (B1198618) ring, has been explored to develop potent NMDA receptor antagonists. This suggests that restricting the flexibility of the carbon backbone of this compound could lead to derivatives with enhanced selectivity for a particular receptor subtype.
Stereochemical Dependence of Pharmacological Profiles (e.g., (R) vs. (S) enantiomers)
The presence of a chiral center at the C-2 position of the propane chain means that 1-phenoxypropan-2-amine exists as two enantiomers: (S)-1-phenoxypropan-2-amine and (R)-1-phenoxypropan-2-amine. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, pharmacokinetic profiles, and toxicities. This is because biological systems, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer.
For many β-phenethylamine derivatives, the (S)-enantiomer is often the more active stereoisomer. For example, in the case of amphetamine, the (S)-enantiomer (dextroamphetamine) is a more potent central nervous system stimulant than the (R)-enantiomer (levoamphetamine). Similarly, for the antidepressant fluoxetine (B1211875), which has a 3-phenoxy-3-phenylpropylamine (B8440625) structure, the enantiomers exhibit different pharmacokinetic and pharmacodynamic properties.
While direct comparative studies on the pharmacological profiles of the (R) and (S) enantiomers of 1-phenoxypropan-2-amine are not extensively detailed in the provided search results, the general principles of stereoselectivity in drug action strongly suggest that the (S)-enantiomer, which is the subject of this article, would have a distinct pharmacological profile from its (R)-counterpart. The specific stereochemistry is crucial for the precise three-dimensional arrangement of the functional groups, which in turn determines the binding affinity and efficacy at the target receptor.
Pharmacophore Modeling and Ligand Design Principles
Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model for this compound derivatives would typically include features such as a hydrophobic aromatic ring (the phenoxy group), a hydrogen bond donor/acceptor (the amine group), and a specific spatial relationship between these features defined by the propan-2-amine backbone.
3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies, such as CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), are often used to develop these models. These methods correlate the biological activity of a series of compounds with their 3D properties, such as steric and electrostatic fields. For example, a 3D-QSAR study on aryloxypropanolamine β3-adrenergic receptor agonists yielded robust CoMFA and CoMSIA models that could predict the biological activity of new compounds. Similarly, a CoMFA study on hallucinogenic phenylalkylamines suggested that both steric and electrostatic interactions play a crucial role in their activity.
Based on these principles, a pharmacophore model for this compound derivatives would likely consist of:
An aromatic/hydrophobic feature corresponding to the phenoxy ring.
A hydrogen bond donor feature from the N-H of the amine.
A positive ionizable feature representing the protonated amine at physiological pH.
Defined distances and angles between these features, dictated by the stereochemistry of the chiral center.
This model can then be used for virtual screening of compound libraries to identify new molecules with the desired pharmacological activity or to guide the design of novel analogues with improved properties. The ligand design principles would focus on synthesizing molecules that fit this pharmacophore model while also considering factors like metabolic stability and bioavailability.
Computational Chemistry and in Silico Approaches for 2s 1 Phenoxypropan 2 Amine Research
Molecular Docking Analyses of Ligand-Receptor/Enzyme Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in structure-based drug discovery for modeling the interaction between a small molecule ligand and a protein receptor at the atomic level. nih.govnih.gov
For (2S)-1-phenoxypropan-2-amine, molecular docking could be employed to screen for potential biological targets, such as enzymes or receptors, and to elucidate the structural basis of its activity. The process involves placing the 3D structure of the compound into the binding site of a target protein and evaluating the binding affinity using a scoring function. nih.gov This analysis can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.
While specific molecular docking studies detailing the interactions of this compound with particular enzymes were not prominently available in the reviewed literature, the application of this methodology is widespread for analogous compounds. For instance, docking studies are routinely used to evaluate how derivatives of similar scaffolds bind to various therapeutic targets. academie-sciences.frnih.gov Such analyses provide critical insights that can guide the synthesis of more potent and selective analogs.
Table 1: Potential Applications of Molecular Docking for this compound
| Application Area | Description | Potential Insights |
|---|---|---|
| Target Identification | Docking the compound against a panel of known protein structures. | Identification of potential enzyme or receptor targets. |
| Binding Mode Analysis | Predicting the precise orientation and conformation of the compound within a known target's active site. | Understanding key amino acid interactions, hydrogen bonds, and hydrophobic contacts. |
| Virtual Screening | Using the compound as a scaffold to screen for derivatives with improved binding affinity. | Guiding the design of new, more potent molecules. |
| Selectivity Profiling | Docking against homologous proteins (e.g., enzyme subtypes) to predict binding selectivity. | Assessing the potential for off-target effects. |
Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Dynamics
Molecular dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time, offering insights into the dynamic nature of molecular systems. wikipedia.org This technique complements the static picture provided by molecular docking by simulating the flexibility of both the ligand and the receptor, thus revealing the conformational changes that occur upon binding and the stability of the resulting complex. nih.govnih.gov
MD simulations are critical for understanding how this compound behaves in a biological environment, such as in solution or within a protein binding pocket. nih.gov The foundation for such simulations is a force field, which defines the potential energy of the system. Notably, molecular topology and force field parameters for the enantiomer, (2R)-1-phenoxypropan-2-amine, are available in the Automated Topology Builder (ATB) and Repository, indicating that the necessary parameters for simulating this class of molecules are established and accessible for computational studies.
Table 2: Applications of Molecular Dynamics Simulations in this compound Research
| Simulation Type | Objective | Key Information Gained |
|---|---|---|
| Ligand in Solution | To study the conformational preferences of the molecule in an aqueous environment. | Identification of stable conformers and intramolecular interactions. |
| Ligand-Protein Complex | To assess the stability of the docked pose and observe the dynamic interactions over time. | Confirmation of key binding interactions, calculation of binding free energies. |
| Conformational Sampling | To explore the flexibility of the ligand and the binding pocket of the target receptor. | Understanding the role of protein flexibility in ligand recognition and binding. |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Toxicity Relationship (STR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com These in silico models are used extensively in medicinal chemistry to predict the activity of new chemical entities, thereby prioritizing synthetic efforts. mdpi.com Similarly, Structure-Toxicity Relationship (STR) models aim to predict potential toxicity.
For this compound, a QSAR study would involve compiling a dataset of structurally related phenoxyalkylamine derivatives with measured biological activity against a specific target. researchgate.net Molecular descriptors—numerical values that encode chemical information—are then calculated for each compound. Statistical methods are used to build a mathematical model correlating these descriptors with activity. pensoft.net
Although specific QSAR or STR models for this compound were not identified in the surveyed literature, the methodology is well-established for predicting the properties of various classes of organic molecules. pensoft.netresearchgate.net
Table 3: Framework for a Potential QSAR Study of this compound Derivatives
| Step | Description | Example Descriptors |
|---|---|---|
| 1. Data Set Assembly | Collect a series of analogs with experimentally measured biological activity or toxicity. | Not Applicable |
| 2. Descriptor Calculation | Compute various electronic, steric, hydrophobic, and topological descriptors for each molecule. | LogP (lipophilicity), Molecular Weight, Dipole Moment, Polar Surface Area. |
| 3. Model Development | Use statistical methods (e.g., multiple linear regression, machine learning) to create a predictive equation. | Activity = a(Descriptor1) + b(Descriptor2) + c |
| 4. Model Validation | Test the model's predictive power using an external set of compounds not used in model training. | Calculation of statistical metrics like r² and q². |
In Silico Enzyme Design and Biocatalyst Optimization for Stereoselective Synthesis
The stereoselective synthesis of chiral amines is of great industrial importance, and biocatalysis offers a green and efficient alternative to traditional chemical methods. frontiersin.org In silico enzyme design and computational optimization are powerful strategies for developing novel biocatalysts or improving the performance of existing ones. nih.govucdavis.edu These approaches can enhance an enzyme's activity, stability, and stereoselectivity for a specific substrate like 1-phenoxypropan-2-one to produce the desired (2S)-enantiomer. nih.gov
Computational methods allow for the rational design of enzyme mutations. nih.gov For example, molecular docking and MD simulations can be used to model the substrate within the active site of a candidate enzyme (e.g., a transaminase or imine reductase). frontiersin.org This modeling can identify key amino acid residues that, when mutated, might improve substrate binding or favor the formation of the (S)-enantiomer. researchgate.net Artificial intelligence and machine learning are also emerging as valuable tools for navigating the vast sequence space to discover and engineer enzymes. nih.gov
While the literature describes these computational strategies broadly for engineering enzymes like monoamine oxidases and imine reductases for chiral amine synthesis, specific in silico design studies focused on a biocatalyst for this compound have not been detailed in the reviewed sources. frontiersin.orgresearchgate.net
Table 4: Computational Strategies for Biocatalyst Design and Optimization
| Strategy | Computational Tool | Goal |
|---|---|---|
| Enzyme Scaffolding | Homology modeling, database screening. | Identify a natural enzyme with a suitable active site pocket for the precursor ketone. |
| Active Site Engineering | Molecular docking, MD simulations. | Predict mutations that enhance substrate affinity and control stereoselectivity. nih.gov |
| Pathway Optimization | Quantum mechanics (QM) calculations. | Model the reaction mechanism to identify rate-limiting steps and design mutations to lower the activation energy. |
| Library Design | In silico screening of virtual mutant libraries. | Prioritize a small, focused set of promising enzyme variants for experimental testing. nih.gov |
Information regarding the metabolic fate and biotransformation of this compound is not available in publicly accessible scientific literature.
Extensive searches for data on the metabolic fate, in vivo metabolites, enzymatic degradation, and environmental biotransformation of the specific chemical compound this compound have yielded no specific results. The information required to populate the requested article sections is not present in the currently available scientific and academic databases.
This compound is primarily documented as a chiral building block or intermediate used in the synthesis of pharmaceuticals and agrochemicals. myskinrecipes.com Its role appears to be that of a precursor in the manufacturing of more complex molecules. Typically, detailed metabolic studies are conducted on final active pharmaceutical ingredients or agrochemical products, rather than on synthetic intermediates.
Consequently, no data could be retrieved for the following sections as outlined in the user's request:
Metabolic Fate and Biotransformation Pathways of 2s 1 Phenoxypropan 2 Amine
Environmental Biotransformation Studies:No studies concerning the fate of (2S)-1-phenoxypropan-2-amine in the environment, such as its breakdown by microorganisms in soil or water, could be located.
While general principles of xenobiotic metabolism and environmental degradation of related chemical structures exist, the strict requirement to focus solely on this compound prevents the inclusion of such information. To provide a scientifically accurate and non-speculative article, specific research on the target compound is necessary.
Therefore, it is not possible to generate the requested article with the specified level of detail and scientific accuracy at this time.
Advanced Analytical Methodologies in 2s 1 Phenoxypropan 2 Amine Research
Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., GC-FID)
Gas chromatography (GC) is a cornerstone technique for assessing the purity and determining the enantiomeric excess (e.e.) of chiral amines like (2S)-1-phenoxypropan-2-amine. When coupled with a Flame Ionization Detector (FID), GC offers high sensitivity and quantitative accuracy. The separation of enantiomers, which have identical physical properties in an achiral environment, necessitates the use of a chiral stationary phase (CSP) within the GC column. gcms.cz
The fundamental principle involves the differential interaction between the two enantiomers and the chiral environment of the stationary phase, leading to different retention times and, consequently, their separation on the chromatogram. Modified cyclodextrins are among the most common and effective CSPs for the resolution of chiral amines. wiley.com
To enhance volatility and improve chromatographic peak shape, amines are often derivatized before analysis. nih.gov A common derivatization agent is trifluoroacetic anhydride, which reacts with the amine group to form a trifluoroacetyl derivative. wiley.comnih.gov This process reduces the polarity of the amine, minimizing tailing and improving resolution. nih.gov
The selection of GC parameters, such as oven temperature, carrier gas flow rate, and the specific CSP, is critical for achieving baseline separation of the enantiomers. wiley.com By comparing the integrated peak areas of the two enantiomers in the resulting chromatogram, the enantiomeric excess can be accurately calculated.
While specific GC separation data for this compound is not widely published, research on analogous aromatic amines demonstrates the effectiveness of the technique. The following table presents findings from the chiral separation of related trifluoroacetyl-derivatized amines on a proline-based chiral stationary phase, illustrating typical separation and resolution factors that can be achieved.
| Analyte (Trifluoroacetyl derivative) | Separation Factor (α) | Resolution (Rs) |
|---|---|---|
| α-Methylbenzylamine | 1.11 | 2.45 |
| 1-α-Methylnaphthylamine | 1.14 | 2.53 |
| 2-Aminohexane | 1.04 | 1.00 |
| 2-Aminoheptane | 1.04 | 1.03 |
| 2-Aminooctane | 1.04 | 1.02 |
Data sourced from a study on a proline-based chiral stationary phase, demonstrating the separation of aromatic and aliphatic amines. nih.gov The separation factor (α) indicates the selectivity between the two enantiomers, while the resolution (Rs) quantifies the degree of separation.
Spectroscopic Methods for Structural Elucidation of Novel Derivatives (e.g., NMR, Mass Spectrometry)
When novel derivatives of this compound are synthesized, spectroscopic methods are indispensable for confirming their chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. 1H NMR and 13C NMR experiments reveal the chemical environment of each proton and carbon atom, respectively, allowing chemists to piece together the molecular structure. The chemical shift (δ), splitting pattern (multiplicity), and integration of signals in a 1H NMR spectrum are used to identify the types of protons and their neighboring atoms.
For example, in the synthesis of a novel amide derivative, isopropyl ((2S)-3-methyl-1-oxo-1-((1-(4-(trifluoromethoxy)phenoxy)propan-2-yl)amino)butan-2-yl)carbamate, 1H NMR is used to confirm the successful coupling of the valine and the phenoxypropan-2-amine moieties. The following table details the expected signals for a key intermediate in such a synthesis.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.15 | d | 2H | Ar-H |
| 6.91 | t | 2H | Ar-H |
| 3.87 | dd | 1H | CH₂ |
| 3.69 | t | 1H | CH₂ |
| 3.30 - 3.43 | m | 1H | CH |
Representative 1H NMR data for the intermediate 1-(4-(trifluoromethoxy)phenoxy)propan-2-amine, a derivative of the parent compound. rsc.org The signals confirm the presence of the substituted aromatic ring and the propan-2-amine backbone. (d=doublet, t=triplet, dd=doublet of doublets, m=multiplet)
Mass Spectrometry (MS) determines the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. In electron ionization (EI-MS), the molecule is ionized, forming a molecular ion (M+), which then breaks apart into smaller, charged fragments. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).
The fragmentation pattern is often predictable and serves as a molecular fingerprint. For a hypothetical N-acetyl derivative of this compound, the molecular ion would be expected at m/z 193. Key fragmentation pathways for amines often involve cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). The table below illustrates a plausible fragmentation pattern for this derivative.
| m/z | Proposed Fragment Ion | Formation Mechanism |
|---|---|---|
| 193 | [C₁₁H₁₅NO₂]⁺ | Parent Molecular Ion (M⁺) |
| 150 | [M - CH₃CO]⁺ | Loss of the acetyl group |
| 100 | [CH₃CHNHCOCH₃]⁺ | α-cleavage with loss of the phenoxy radical |
| 77 | [C₆H₅]⁺ | Phenyl cation from cleavage of the ether bond |
| 44 | [CH₃CHN]⁺ | α-cleavage from the parent amine (pre-acetylation) |
Hypothetical EI-MS fragmentation data for N-acetyl-(2S)-1-phenoxypropan-2-amine, based on established fragmentation principles for amines and ethers. docbrown.info
By combining these advanced analytical methodologies, researchers can confidently verify the purity, enantiomeric integrity, and structure of this compound and its novel derivatives, which is fundamental for further investigation.
Future Perspectives and Emerging Research Opportunities
Development of Next-Generation Biocatalytic Systems for Chiral Amine Synthesis
The synthesis of enantiomerically pure chiral amines is a cornerstone of the pharmaceutical industry, with biocatalysis emerging as a powerful and sustainable alternative to traditional chemical methods. rsc.orgbohrium.com Chiral amines are critical components in approximately half of all active pharmaceutical ingredients (APIs). rsc.orgbohrium.com Next-generation biocatalytic systems are poised to revolutionize the production of compounds like (2S)-1-phenoxypropan-2-amine by overcoming current limitations.
Key to these advancements are enzymes like transaminases (TAs), which can synthesize chiral amines from prochiral ketones with high enantioselectivity under mild conditions. rsc.org However, challenges such as unfavorable reaction equilibria and enzyme stability remain. bohrium.comresearchgate.net Future research is focused on several key areas:
Enzyme Engineering: Techniques like directed evolution and rational design are being used to create novel enzyme variants with enhanced stability, broader substrate scope, and improved activity. researchgate.netnih.gov This will enable the efficient synthesis of a wider range of chiral amines.
Immobilization Techniques: Immobilizing enzymes on solid supports enhances their stability and allows for easier recovery and reuse, making the process more cost-effective for industrial applications. nih.gov
Equilibrium Shifting Strategies: To overcome thermodynamic limitations, researchers are developing strategies such as using "smart" amine donors or integrating the biocatalytic step into cascade reactions that consume the product, thereby driving the reaction forward. researchgate.net
These advancements promise more efficient, scalable, and environmentally friendly routes to high-purity chiral amines. bohrium.com
| Enzyme Class | Advantage in Chiral Amine Synthesis | Emerging Research Focus |
| Transaminases (TAs) | High enantioselectivity in converting ketones to amines. rsc.org | Engineering for broader substrate scope and stability. researchgate.net |
| Amine Dehydrogenases (AmDHs) | Utilize ammonia (B1221849) for reductive amination of ketones. researchgate.net | Cofactor regeneration systems and enzyme engineering. rsc.org |
| Imine Reductases (IREDs) | Reduce pre-formed imines to chiral amines. rsc.org | Application in multi-enzyme cascade reactions. |
Exploration of Novel Pharmacological Targets for Phenoxy-Amine Scaffolds
The phenoxy-amine scaffold, present in this compound, is a well-established pharmacophore found in a variety of biologically active molecules. Derivatives of this scaffold have shown a wide range of pharmacological activities, including antihyperlipidemic, analgesic, anti-inflammatory, and antimicrobial effects. researchgate.net
Future research will focus on exploring novel pharmacological targets for this versatile scaffold. For instance, phenoxyalkylamine derivatives have been investigated as selective alpha-blockers, indicating their potential in cardiovascular medicine. nih.gov Phenoxybenzamine, a related compound, is an alpha-adrenergic antagonist used in the treatment of hypertension. drugbank.com
The exploration of new targets will involve:
High-Throughput Screening: Testing libraries of phenoxy-amine derivatives against a wide array of biological targets to identify new activities.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how chemical changes affect its biological activity and to optimize its interaction with specific targets.
Computational Modeling: Using in silico methods to predict the binding of phenoxy-amine derivatives to various receptors and enzymes, thereby guiding the design of new drug candidates.
Theoretical predictions suggest that the phenoxy moiety is a valuable pharmacophoric group, and its chemical modifications can lead to compounds with favorable absorption, distribution, metabolism, and excretion (ADME) profiles. saudijournals.com
| Pharmacological Activity | Example Target Class | Potential Therapeutic Area |
| Alpha-adrenergic antagonism | Adrenergic receptors nih.gov | Hypertension, Cardiovascular disease drugbank.com |
| Anti-inflammatory | Cyclooxygenase (COX) enzymes | Pain and inflammation management researchgate.net |
| Antimicrobial | Bacterial or fungal enzymes | Infectious diseases researchgate.net |
| Anticancer | Kinases, nuclear receptors saudijournals.com | Oncology |
Integrated Chemo-Enzymatic Cascade Processes in Flow Chemistry
The integration of chemical and enzymatic reaction steps within continuous flow systems represents a significant leap forward in chemical manufacturing. nih.gov This approach, known as chemo-enzymatic cascade processing, offers enhanced efficiency, safety, and scalability compared to traditional batch processes. whiterose.ac.uk For the synthesis of this compound and its derivatives, flow chemistry provides a platform to combine the selectivity of biocatalysis with the versatility of chemical transformations. nih.gov
The advantages of this integrated approach include:
Increased Productivity: Continuous flow reactors can operate for extended periods, leading to higher throughput. whiterose.ac.uk
Improved Control: Precise control over reaction parameters such as temperature, pressure, and residence time allows for optimization of yield and selectivity.
Enhanced Safety: The small reaction volumes in flow systems minimize the risks associated with hazardous reagents or exothermic reactions.
Future research in this area will likely focus on developing novel immobilized catalysts (both chemical and biological) that are stable and active under flow conditions. rsc.orgnih.gov The combination of biocatalytic steps, such as transamination, with subsequent chemical modifications in a continuous stream can streamline the synthesis of complex molecules, reducing waste and production costs. bohrium.comwhiterose.ac.uk
Leveraging Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and chemical synthesis. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, accelerating the design and optimization of molecules like this compound and their synthetic routes. beilstein-journals.org
Key applications of AI and ML in this context include:
Reaction Optimization: ML algorithms, particularly Bayesian optimization, can efficiently explore complex reaction spaces to identify the optimal conditions (e.g., temperature, solvent, catalyst loading) for synthesizing chiral amines, minimizing the number of experiments required. nih.govresearchgate.net
De Novo Drug Design: AI can generate novel molecular structures with desired pharmacological properties, providing new starting points for drug discovery programs based on the phenoxy-amine scaffold.
Predictive Modeling: Machine learning models can predict the biological activity, pharmacokinetic properties, and potential toxicity of new compounds, helping to prioritize the most promising candidates for synthesis and testing. nih.gov
The integration of AI and ML with automated robotic platforms for chemical synthesis promises to create "self-driving laboratories" that can autonomously design, synthesize, and test new compounds, significantly shortening the timeline for drug development. beilstein-journals.org
Q & A
Q. What are the standard methods for synthesizing (2S)-1-phenoxypropan-2-amine in laboratory settings?
The enantioselective synthesis of this compound typically involves transamination reactions. A validated protocol involves reacting 1-phenoxypropan-2-one with isopropylamine (250 mM) in water-saturated or dry toluene at controlled conditions (24 hours, ambient temperature). The reaction is monitored via GC-MS, where the ketone substrate (retention time: 8.17 min) is consumed, and the product (retention time: 9.09 min) forms as a racemate due to non-enzymatic imine intermediates . Key reagents include lithium aluminum hydride for reductions and chiral catalysts for enantiomeric resolution.
Q. How is this compound characterized analytically?
Characterization employs:
- GC-MS : Retention times and mass spectra (e.g., 1-phenoxypropan-2-amine at m/z 151 [M+H]⁺) .
- NMR : ¹H and ¹³C chemical shifts confirm stereochemistry and purity. For example, the chiral center at C2 shows distinct splitting patterns in ¹H NMR .
- Chiral HPLC : To resolve enantiomers using columns like Chiralpak AD-H and mobile phases (e.g., hexane:isopropanol 90:10) .
Q. What are the primary research applications of this compound?
- Organic Synthesis : As a chiral intermediate for pharmaceuticals (e.g., serotonin receptor modulators) .
- Biological Studies : Investigating amine transaminase activity or neurotransmitter analog interactions .
- Material Science : Building block for functionalized polymers via amine-ester coupling .
Advanced Research Questions
Q. How can researchers optimize enantiomeric excess (ee) in the synthesis of this compound?
Enantioselectivity challenges arise due to non-enzymatic imine formation (e.g., N-isopropyl-1-phenoxypropan-2-imine). Strategies include:
- Biocatalysis : Use engineered transaminases to favor the (S)-enantiomer .
- Solvent Engineering : Polar aprotic solvents (e.g., DMSO) improve enzyme stability and reduce racemization .
- Dynamic Kinetic Resolution : Combine asymmetric catalysis with in-situ racemization of the undesired enantiomer .
Q. How should contradictory data on reaction yields or enantioselectivity be resolved?
Discrepancies often stem from:
- Reagent Purity : Trace water in toluene accelerates ketone-imine equilibration, reducing yields .
- Analytical Variability : Validate GC-MS calibration with internal standards (e.g., dodecane) and replicate runs .
- Catalyst Degradation : Monitor enzyme activity via control reactions without substrates .
Q. What are the safety and handling protocols for this compound?
- PPE : Wear nitrile gloves, chemical goggles, and lab coats to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (GHS H335: respiratory irritation) .
- Spill Management : Neutralize with citric acid and absorb with vermiculite .
Methodological Tables
Table 1. Key GC-MS Parameters for Monitoring Synthesis
| Compound | Retention Time (min) | m/z (Major Ions) |
|---|---|---|
| 1-Phenoxypropan-2-one | 8.17 | 150 [M]⁺ |
| This compound | 9.09 | 151 [M+H]⁺ |
| N-Isopropyl-imine | 12.17 | 206 [M]⁺ |
Q. Table 2. Comparative Reactivity of Chiral Amine Analogs
| Compound | Enantioselectivity (ee%) | Key Application | Reference |
|---|---|---|---|
| (2S)-2-Methyl-3-(4-methylphenyl)pentan-1-amine | 85% | Serotonin receptor studies | |
| [(2S)-1-Aminopropan-2-yl]diethylamine | 78% | Catalytic ligand design |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
